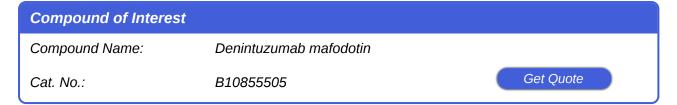


Strategies to mitigate Denintuzumab mafodotininduced keratopathy

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Technical Support Center: Denintuzumab Mafodotin Program

Welcome to the technical support resource for researchers working with **Denintuzumab mafodotin** (SGN-CD19A) and other mafodotin-based Antibody-Drug Conjugates (ADCs). This guide provides troubleshooting information and answers to frequently asked questions regarding the mitigation of ADC-induced keratopathy.

Frequently Asked Questions (FAQs)

Q1: What is **Denintuzumab mafodotin**-induced keratopathy?

A1: **Denintuzumab mafodotin** (SGN-CD19A) is an antibody-drug conjugate that links an anti-CD19 monoclonal antibody to the microtubule-disrupting agent monomethyl auristatin F (MMAF).[1][2] Keratopathy is a common ocular adverse event associated with this and other mafodotin-based ADCs.[3][4] It manifests as damage to the corneal epithelium, often characterized by microcyst-like epithelial changes (MECs), blurred vision, and dry eye symptoms.[1][3] These changes are typically reversible upon dose modification or treatment cessation.[1][5]

Q2: What is the proposed mechanism for this keratopathy?

A2: The exact mechanism is not fully understood, but it is considered an "off-target" toxicity.[6] The prevailing hypothesis is that the ADC, present in tear fluid, is non-specifically taken up by

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rapidly dividing corneal epithelial cells, possibly via macropinocytosis.[6][7] Once internalized, the released MMAF payload disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] This damage manifests as microcysts and other corneal surface irregularities.[1] [3] This toxicity is primarily attributed to the MMAF payload, as similar effects are seen with other ADCs using auristatin derivatives.[8][9]

Q3: What are the primary clinical strategies to manage and mitigate this ocular toxicity?

A3: The cornerstone of management involves a multidisciplinary approach with close collaboration between oncologists and eye care professionals.[8] Key strategies include:

- Dose Modification: Delaying treatment cycles or reducing the dose are the most effective
 methods for managing keratopathy.[5][10] Dose modifications based on the severity of
 corneal events have been shown to allow for the continuation of therapy without
 compromising overall efficacy.[5][11]
- Supportive Care: Prophylactic use of preservative-free artificial tears is recommended to keep the ocular surface lubricated.[8][11]
- Topical Corticosteroids: Steroid eye drops may be used to reduce cell turnover and inflammation, potentially making corneal cells more resistant to damage.[1][12]
- Regular Ophthalmic Monitoring: Patients should undergo baseline eye exams before starting therapy and be monitored before each treatment cycle to detect early signs of keratopathy.[8]
 [13]

Q4: Are there novel or investigational mitigation strategies being explored?

A4: Yes, research is ongoing to find more targeted mitigation strategies. One preclinical approach that was tested involved topical ophthalmic treatments like antioxidants and vasoconstrictors, though these were not successful in mitigating the keratopathy caused by a similar ADC, depatuxizumab mafodotin.[14] Another case report suggested that the use of rigid gas-permeable contact lenses led to significant visual improvement and enabled therapy continuation in a patient with severe keratopathy from belantamab mafodotin.[15] Further research is exploring the inhibition of macropinocytosis as a potential way to reduce the non-specific uptake of ADCs by corneal cells.[16]



Troubleshooting Guides for Preclinical Research

Issue 1: Higher-than-expected incidence or severity of keratopathy in an animal model.

Potential Cause	Troubleshooting Step
High Dose or Dosing Frequency	Review the dosing regimen. The severity of keratopathy is often dose-dependent.[14] Consider reducing the dose or extending the interval between doses to determine a toxicity threshold.
ADC Formulation	The stability of the linker and the drug-to- antibody ratio (DAR) can impact toxicity. ADCs with a higher DAR or a more stable linker have been associated with increased toxicity.[14] Verify the specifications of the ADC batch being used.
Animal Model Sensitivity	Species differences exist. While cynomolgus monkeys and mice have been used, non-human primates may not reliably translate corneal findings to humans.[14][17] Ensure the chosen model is appropriate and establish baseline ocular health thoroughly before beginning the study.
Evaluation Method Inconsistency	Ensure that clinical ophthalmic examinations (e.g., slit-lamp biomicroscopy, fluorescein staining) are performed consistently by trained personnel and that a standardized grading scale is used.

Issue 2: A potential mitigating agent (e.g., a novel eye drop) shows no effect in a preclinical study.



Potential Cause	Troubleshooting Step
Incorrect Mechanism of Action	The agent may not be targeting the correct pathway. Keratopathy is thought to be driven by the intracellular cytotoxic payload.[14] Agents that do not prevent ADC uptake or payload activity may be ineffective. Re-evaluate the proposed mechanism of your mitigating agent.
Insufficient Local Concentration/Duration	The formulation of the eye drop may not provide sufficient drug concentration or residence time on the ocular surface. Investigate alternative formulations to improve bioavailability.
Timing of Administration	The prophylactic or therapeutic window may be narrow. Experiment with different administration schedules relative to the ADC infusion (e.g., predosing, co-dosing, post-dosing).
Off-Target Effects of the Agent	The mitigating agent itself could have unexpected ocular surface toxicity, confounding the results. Run a control group with the agent alone to assess its independent effects on the cornea.

Data Presentation

Table 1: Clinical Management Guidelines for Mafodotin-Induced Keratopathy (Based on Belantamab Mafodotin)

This table summarizes a typical dose-modification schedule based on the Keratopathy and Visual Acuity (KVA) scale.



Keratopathy Grade	Change in Best-Corrected Visual Acuity (BCVA)	Recommended Action
Grade 1 (Mild)	No change or 1-line decrease	Continue treatment at the current dose.
Grade 2 (Moderate)	2- to 3-line decrease	Hold treatment until improvement to Grade 1 or better. Resume at the same dose.
Grade 3 (Severe)	>3-line decrease	Hold treatment until improvement to Grade 1 or better. Restart at a reduced dose level.
Grade 4 (Corneal Defect)	Worse than 20/200	Consider permanent discontinuation of treatment. [10]

Source: Adapted from management guidelines for Belantamab Mafodotin.[8][10]

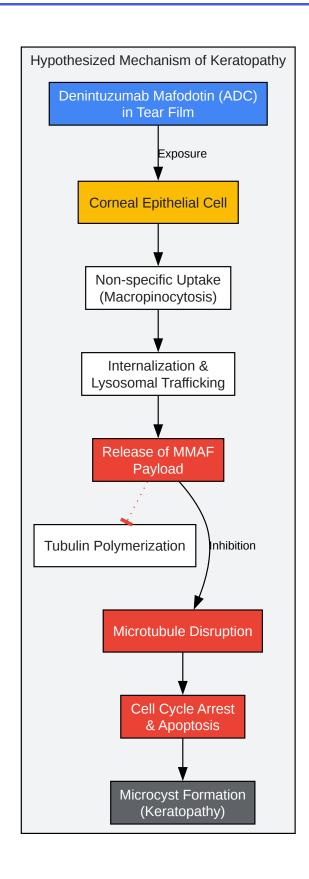
Table 2: Incidence of Ocular Adverse Events with Mafodotin-Containing ADCs

Adverse Event	Denintuzumab mafodotin (SGN-CD19A)	Belantamab mafodotin
Keratopathy (any grade)	23% - 57%	~72%
Blurred Vision	59%	46% - 56%
Dry Eye	39%	~34%

Source: Data compiled from multiple clinical studies. [1][3][9]

Visualizations and Workflows

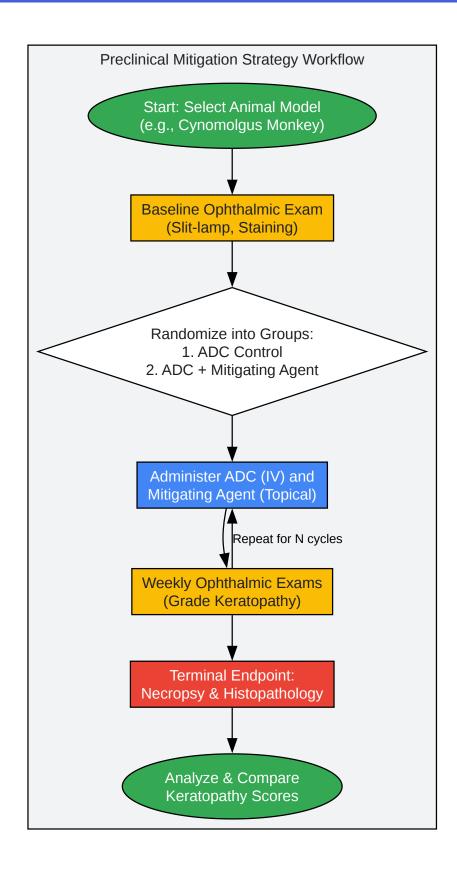




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Caption: Hypothesized off-target mechanism of mafodotin-induced keratopathy.

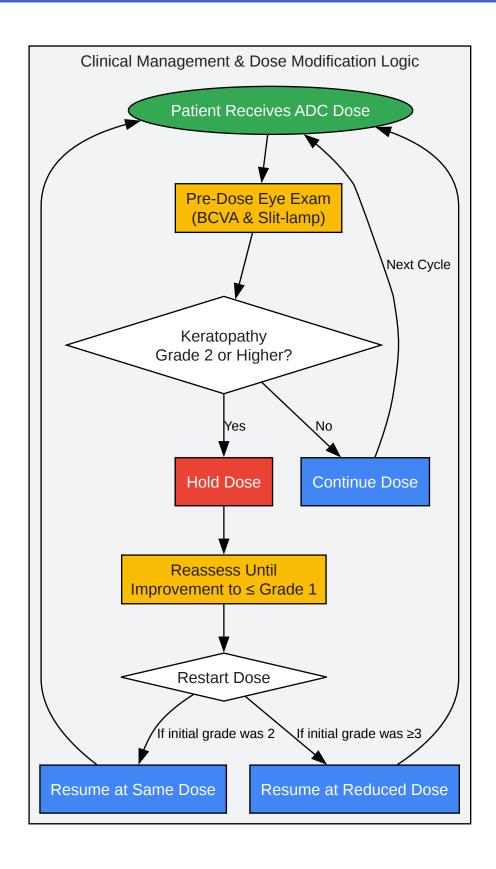




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Caption: Workflow for evaluating a mitigation strategy in a preclinical model.





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Caption: Logic for clinical management and dose modification of keratopathy.



Experimental Protocols

Protocol 1: Assessment of ADC-Induced Keratopathy in the Cynomolgus Monkey Model

- Objective: To characterize the onset, severity, and reversibility of keratopathy induced by
 Denintuzumab mafodotin and to test the efficacy of a potential mitigating agent.
- Methodology:
 - Animal Selection: Use healthy, adult cynomolgus monkeys with no pre-existing ocular abnormalities.
 - Baseline Assessment: Prior to dosing, perform a comprehensive ophthalmic examination on all animals. This includes slit-lamp biomicroscopy, indirect ophthalmoscopy, and fluorescein staining of the cornea. Record all findings and capture images.
 - Dosing: Administer **Denintuzumab mafodotin** intravenously (IV) at the desired dose and schedule (e.g., once every 3 weeks). For mitigation study arms, administer the topical agent (e.g., eye drops) at a pre-defined schedule relative to the IV infusion.
 - Monitoring: Conduct ophthalmic examinations weekly. Grade corneal findings using a standardized scale (e.g., a 0-4 scale for opacities, staining, etc.). Pay close attention to the location of findings (peripheral vs. central cornea).[14]
 - Reversibility: For a subset of animals, include a treatment-free recovery period. Continue weekly monitoring to document the time to resolution of any corneal findings.
 - Terminal Procedures: At the study endpoint, perform a final clinical exam. Collect eyes for histopathological analysis. Tissues should be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine the corneal epithelium for single-cell necrosis, disordered basal layer, and thinning.[14]

Protocol 2: In Vitro Assay for Corneal Epithelial Cell Cytotoxicity

- Objective: To determine the direct cytotoxic effect of **Denintuzumab mafodotin** and its free MMAF payload on corneal epithelial cells and to screen potential inhibitors.
- Methodology:



- o Cell Culture: Culture human corneal epithelial cells (HCE-T) in an appropriate medium.
- Treatment: Seed cells in 96-well plates. Once confluent, treat with serial dilutions of:
 - Denintuzumab mafodotin
 - Free MMAF payload
 - A non-binding control ADC with the same payload
 - Mitigating agent alone
 - Denintuzumab mafodotin + Mitigating agent
- Incubation: Incubate the cells for a relevant time period (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a standard method, such as an MTS or MTT assay. This will quantify the metabolic activity of the remaining viable cells.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the ADC and the free payload. Compare the viability curves of the ADC-treated cells with and without the mitigating agent to determine if the agent has a protective effect.

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